[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a fluorinated and chlorinated 1,2,3-triazole derivative with a hydroxymethyl functional group. The substitution pattern—4-chloro and 2-fluoro on the phenyl ring—suggests enhanced electronic and steric effects compared to monosubstituted analogs. These modifications are typically designed to optimize physicochemical properties (e.g., solubility, stability) and biological interactions .
Triazole derivatives are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by methodologies in related compounds (e.g., 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol) . The hydroxymethyl group at the 4-position of the triazole ring enhances hydrogen-bonding capacity, which may influence crystallinity or receptor binding .
Properties
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBBOXHKKTCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C9H8ClFN4O
- CAS Number: 832738-10-0
The synthesis of this compound typically involves a multi-step reaction process. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-fluoroaniline with sodium azide can yield the desired triazole ring structure.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Properties
Research has indicated that compounds within the triazole class exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/dL |
| Staphylococcus aureus | 0.25 mg/dL |
| Pseudomonas aeruginosa | 0.125 mg/dL |
These results suggest that this compound could serve as a potent antimicrobial agent.
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. In vitro studies have demonstrated that this compound inhibits the growth of several fungal pathogens.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 0.3 mg/dL |
| Aspergillus niger | 0.5 mg/dL |
These findings indicate a promising potential for this compound as an antifungal agent.
Anticancer Properties
Recent studies have also explored the anticancer effects of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, disrupting critical biochemical pathways.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1: A clinical trial involving patients with resistant bacterial infections showed a significant reduction in pathogen load after treatment with triazole derivatives including this compound.
- Case Study 2: In a laboratory setting, this compound was tested against various cancer cell lines (e.g., breast cancer) demonstrating substantial cytotoxicity and induction of apoptosis.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl (CF₃) groups (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration.
Functional Group Modifications: Ethanol derivatives (e.g., 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanol) exhibit longer alkyl chains, which could enhance solubility but reduce crystallinity . Schiff base-linked triazoles (e.g., compound 74 in ) demonstrate significantly higher cytotoxicity, highlighting the role of auxiliary pharmacophores.
Preparation Methods
Synthesis of 4-chloro-2-fluorophenyl azide
- Starting from 4-chloro-2-fluoroaniline, diazotization is performed using sodium nitrite (NaNO2) under acidic conditions at low temperature.
- The resulting diazonium salt is then treated with sodium azide (NaN3) to afford the corresponding aryl azide.
Preparation of the alkyne precursor
- The alkyne component bearing a hydroxymethyl group is prepared, typically propargyl alcohol or a protected derivative.
- Alternatively, an alkyne with a protected hydroxymethyl group can be used to prevent side reactions during the cycloaddition.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
- The azide and alkyne are combined in a suitable solvent such as ethanol or dimethylformamide (DMF).
- A copper(I) catalyst is introduced, often generated in situ from copper(II) sulfate and sodium ascorbate.
- The reaction is carried out at room temperature or slightly elevated temperatures until completion.
- The product, [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Characterization and Confirmation
- The synthesized compound is characterized by spectroscopic methods:
- 1H NMR : Signals corresponding to the aromatic protons of the 4-chloro-2-fluorophenyl group, the triazole proton(s), and the methanol hydroxyl and methylene protons.
- 13C NMR : Distinct signals for the triazole carbons, aromatic carbons, and the methanol carbon.
- Mass spectrometry (HRMS) : Confirms the molecular weight.
- Single crystal X-ray diffraction (if crystals are obtained) can provide unambiguous structural confirmation.
Data Table: Representative Reaction Conditions for CuAAC Synthesis
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-chloro-2-fluoroaniline + NaNO2, HCl | Water/Acid | 0-5 °C | 30 min | ~85 | Diazotization |
| 2 | Diazonium salt + NaN3 | Water | 0-5 °C | 1 h | ~80 | Formation of aryl azide |
| 3 | Aryl azide + propargyl alcohol + CuSO4 + sodium ascorbate | EtOH/DMF | RT to 50 °C | 2-4 h | 70-90 | CuAAC cycloaddition |
| 4 | Purification (recrystallization or chromatography) | — | — | — | — | Product isolation and purification |
Q & A
Basic: What are the standard synthetic routes for [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous triazole derivatives are prepared by reacting aryl azides (e.g., 4-chloro-2-fluoro-phenyl azide) with propargyl alcohol derivatives under catalytic Cu(OAc)₂, followed by purification via column chromatography . Key parameters include solvent choice (e.g., tert-butyl alcohol/water mixtures), reaction time (~24 hours), and temperature (room temperature to 60°C). Yield optimization often requires adjusting stoichiometry and catalyst loading.
Advanced: How can solvent polarity and catalyst selection influence regioselectivity in triazole ring formation?
Regioselectivity in CuAAC reactions is highly dependent on solvent polarity and copper catalyst coordination. Polar aprotic solvents (e.g., DMF) favor 1,4-disubstituted triazoles, while protic solvents (e.g., methanol) may alter reaction kinetics. Advanced studies recommend using chelating ligands (e.g., TBTA) with Cu(I) to stabilize intermediates and improve regiochemical control. Contradictions in regioselectivity outcomes across studies often arise from subtle differences in solvent-catalyst interactions, which should be systematically validated via NMR and X-ray crystallography .
Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- NMR : H and C NMR identify functional groups (e.g., hydroxymethyl at δ ~4.5 ppm, triazole protons at δ ~7.5–8.5 ppm). Aromatic substituents (4-chloro-2-fluorophenyl) are confirmed via splitting patterns and coupling constants .
- X-ray crystallography : SHELXL software refines crystallographic data to determine bond lengths, angles, and packing interactions. For example, triazole C–N bond lengths typically range from 1.30–1.35 Å, consistent with aromatic character .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data often arise from crystal-packing forces or solvent effects. Advanced refinement using SHELXL with high-resolution data (e.g., <1.0 Å) resolves these by applying anisotropic displacement parameters and validating hydrogen-bonding networks (e.g., O–H···N interactions between hydroxymethyl and triazole groups) . Multi-temperature crystallography further distinguishes static disorder from dynamic motion.
Basic: What biological assays are suitable for preliminary evaluation of this compound?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the triazole’s metal-binding capacity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR studies focus on modifying the hydroxymethyl group (e.g., oxidation to carboxylic acids or esterification) and halogen substitution on the phenyl ring. For instance:
- Replacing the hydroxymethyl with a carbaldehyde (via Jones oxidation) enhances electrophilicity for nucleophilic additions .
- Fluorine at the 2-position vs. chlorine at 4-position alters lipophilicity (logP) and bioavailability. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like EGFR .
Basic: What are the common chemical transformations of the hydroxymethyl group?
- Oxidation : Using CrO₃/H₂SO₄ (Jones reagent) converts the hydroxymethyl to a carboxylic acid.
- Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine yields esters.
- Etherification : Alkylation with alkyl halides under basic conditions (e.g., NaH/DMF) forms ether derivatives .
Advanced: How do competing reaction pathways affect product distribution in derivatization?
For example, oxidation of the hydroxymethyl group may compete with triazole ring decomposition under strong acidic conditions. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations identify transition states to optimize conditions. Contradictions in reported yields often stem from unaccounted side reactions (e.g., overoxidation to CO₂), necessitating LC-MS tracking .
Basic: What analytical techniques assess the compound’s purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- TGA/DSC : Determine thermal stability (decomposition onset >200°C for similar triazoles) .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) measures moisture uptake, critical for formulation .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound solubility. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via flow cytometry) validate results. Meta-analyses of triazole derivatives suggest chlorine substitution enhances potency against solid tumors compared to fluorine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
